molecular formula C21H21NO4 B6527980 9-(3-methoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946384-31-2

9-(3-methoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6527980
CAS No.: 946384-31-2
M. Wt: 351.4 g/mol
InChI Key: KZJZTFYGAUCPOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-Methoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound featuring a fused chromeno-oxazin core. This structure combines a benzopyran (chromene) moiety with a 1,3-oxazinone ring, substituted at the 9-position with a 3-methoxypropyl group and at the 3-position with a phenyl group. Its molecular formula is C22H23NO5, with a molecular weight of 381.42 g/mol .

Properties

IUPAC Name

9-(3-methoxypropyl)-3-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-24-11-5-10-22-13-18-19(25-14-22)9-8-16-12-17(21(23)26-20(16)18)15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZJZTFYGAUCPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=CC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromeno-oxazin derivatives exhibit structural diversity based on substituents at key positions (3-, 4-, and 9-positions), which significantly influence their physicochemical properties and biological activities. Below is a detailed comparison of the target compound with structurally analogous molecules:

Table 1: Structural and Functional Comparison of Chromeno-Oxazin Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Biological Activity References
9-(3-Methoxypropyl)-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one 3-phenyl, 9-(3-methoxypropyl) C22H23NO5 381.42 Under investigation (anti-inflammatory)
9-(3-Methoxybenzyl)-4-propyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one 4-propyl, 9-(3-methoxybenzyl) C25H27NO5 433.49 Not reported (structural analog)
9-Cyclopropyl-4-methyl-3-phenyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one 3-phenyl, 4-methyl, 9-cyclopropyl C22H21NO3 359.41 Not reported (structural analog)
3-(4-Chlorophenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one 3-(4-chlorophenyl), 9-(3-methoxypropyl) C22H22ClNO5 415.87 Not reported (structural analog)
9,10-Dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives Variable substituents (3-, 9-positions) Potent anti-inflammatory activity (IC50 = 0.8–5.2 μM)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 3-phenyl group in the target compound is conserved in analogs like 9-cyclopropyl-4-methyl-3-phenyl-chromeno-oxazinone , suggesting its role in stabilizing π-π interactions with biological targets. The 9-(3-methoxypropyl) substituent distinguishes the target compound from analogs with bulkier groups (e.g., 3-methoxybenzyl in ). This shorter alkyl chain may enhance solubility compared to aromatic substituents.

Anti-Inflammatory Activity: Derivatives of 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one (structurally similar but lacking the fused chromene ring) demonstrate anti-inflammatory activity via inhibition of NF-κB signaling (IC50 = 0.8–5.2 μM) . This suggests the fused chromeno-oxazin core in the target compound may retain similar mechanisms.

This highlights the importance of substituent positioning for target selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.